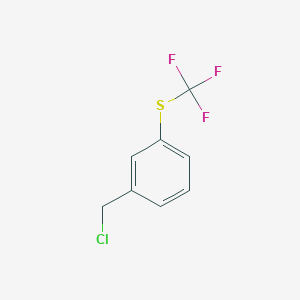

3-(Trifluoromethylthio)benzyl chloride

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research. numberanalytics.comnumberanalytics.com The introduction of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and small size can enhance metabolic stability, bioavailability, and lipophilicity, making organofluorine compounds highly valuable in various sectors. numberanalytics.comsoci.org Consequently, these compounds have found diverse and critical applications in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring the element's importance in drug design and crop protection. soci.org The development of novel fluorination methods continues to be a vibrant area of research, aiming to create more efficient and selective synthetic pathways. numberanalytics.com

Role of the Trifluoromethylthio (SCF3) Moiety in Modulating Molecular Properties and Reactivity

Among the various fluoroalkyl groups, the trifluoromethylthio (SCF3) group has garnered significant interest for its unique ability to modify molecular characteristics. researchgate.net The SCF3 moiety is recognized as one of the most lipophilic functional groups, a property that can substantially improve a molecule's ability to permeate cell membranes. researchgate.netenamine.net This enhanced lipophilicity can lead to better pharmacokinetic profiles in drug candidates. researchgate.net Furthermore, the trifluoromethylthio group acts as a strong electron-withdrawing group, which can increase the metabolic stability of a compound by making it less susceptible to oxidative degradation in vivo. researchgate.netresearchgate.net This combination of high lipophilicity and electronic influence makes the SCF3 group a valuable tool for medicinal chemists and material scientists seeking to fine-tune the properties of a lead structure. enamine.netenamine.net

Importance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are a class of organic compounds that serve as highly versatile intermediates in organic synthesis. nih.govchemistryviews.org Their utility stems from the reactivity of the carbon-halogen bond, which can be readily cleaved to form benzylic carbocations or benzylic radicals. nih.gov This reactivity allows for a wide range of transformations, including nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.org Benzylic halides are precursors for generating benzyl (B1604629) radicals, which are key intermediates in various coupling reactions. nih.govchemistryviews.org The development of photocatalytic methods has further expanded the synthetic utility of benzylic halides, enabling their transformation into radicals under mild conditions for use in complex molecule synthesis. nih.govchemistryviews.orgacs.org

Research Significance of 3-(Trifluoromethylthio)benzyl chloride in Advanced Synthetic Chemistry

The compound this compound emerges as a significant building block in advanced synthetic chemistry, embodying the combined advantages of both the trifluoromethylthio group and the benzylic chloride functionality. It serves as a key intermediate for incorporating the 3-(trifluoromethylthio)benzyl moiety into more complex molecular architectures. chemimpex.combiosynth.com This is particularly relevant in the fields of pharmaceutical and agrochemical research, where the SCF3 group is known to enhance metabolic stability and biological activity. researchgate.netchemimpex.com The compound's structure allows chemists to introduce a highly lipophilic and electron-withdrawing group at a specific position, facilitating the targeted design of new bioactive compounds and advanced materials. chemimpex.com Its role as an electrophilic reagent makes it a valuable tool for constructing novel organic molecules with potentially enhanced properties. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 215732-90-4 | scbt.com |

| Molecular Formula | C₈H₆ClF₃S | scbt.comchemicalbook.com |

| Molecular Weight | 226.65 g/mol | scbt.comchemicalbook.com |

| Synonyms | 1-(Chloromethyl)-3-(trifluoromethylthio)benzene | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFKZZXVNAKILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380697 | |

| Record name | 3-(Trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215732-90-4 | |

| Record name | 3-(Trifluoromethylthio)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethylthio Benzyl Chloride

Precursor Synthesis and Functional Group Introduction Strategies

The cornerstone of the synthesis is the efficient and regioselective preparation of the key intermediate, 3-(trifluoromethylthio)toluene. The primary strategies revolve around the precise introduction of the –SCF₃ group onto the aromatic ring.

A highly effective and regioselective method for the synthesis of 3-(trifluoromethylthio)toluene is the Sandmeyer-type trifluoromethylthiolation. This classical organometallic reaction allows for the specific placement of the trifluoromethylthio group at the desired 3-position of the toluene (B28343) ring, which is difficult to achieve through direct electrophilic substitution on toluene itself due to the ortho- and para-directing nature of the methyl group.

The process commences with 3-aminotoluene (m-toluidine) as a readily available starting material. The synthesis proceeds via two main steps:

Diazotization: The amino group of 3-aminotoluene is converted into a diazonium salt. This is typically achieved by treating the amine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or tert-butyl nitrite (tBuONO), in the presence of a strong acid.

Copper-Catalyzed Trifluoromethylthiolation: The resulting diazonium salt is then immediately reacted with a trifluoromethylthiolate source, such as tetramethylammonium (B1211777) trifluoromethanethiolate (Me₄NSCF₃), in the presence of a copper catalyst. nih.gov Copper(I) thiocyanate (B1210189) has been demonstrated to be an effective catalyst for this transformation, facilitating the conversion of the diazonium salt to the corresponding trifluoromethyl thioether. nih.gov This reaction proceeds efficiently at room temperature and displays broad functional group tolerance. nih.govresearchgate.net

This Sandmeyer approach provides high yields and excellent regioselectivity, making it the preferred route for obtaining the 3-substituted isomer required for the synthesis of 3-(Trifluoromethylthio)benzyl chloride.

Once 3-(trifluoromethylthio)toluene is synthesized, the next critical step is the selective chlorination of the benzylic methyl group. The benzylic position is inherently reactive towards radical-mediated reactions due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic radical through resonance. rsc.orgcas.cn

Traditional free-radical chlorination is a common method for converting toluene derivatives to benzyl (B1604629) chlorides. This reaction type proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. cas.cn

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an energy input, typically in the form of UV light or heat. cas.cn

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-(trifluoromethylthio)toluene, forming a resonance-stabilized benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain reaction. researchgate.netcas.cn

Termination: The chain reaction is terminated by the combination of any two radical species. cas.cn

These conditions, often referred to by the mnemonic "Side-chain, Sun, Sizzling heat," favor halogenation at the benzylic position over electrophilic substitution on the aromatic ring. researchgate.net While effective, this method can sometimes lead to over-chlorination, producing dichlorinated and trichlorinated byproducts. rsc.org

Table 1: Conditions for Radical Benzylic Halogenation

| Halogenating Agent | Initiator/Conditions | Selectivity | Reference(s) |

|---|---|---|---|

| Chlorine (Cl₂) | UV light or Heat | Good for benzylic position, but risk of over-halogenation | rsc.orgcas.cn |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN, BPO), Light | High selectivity for benzylic chlorination | nih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator (e.g., AIBN) | Effective for benzylic chlorination | wikipedia.org |

To overcome the selectivity issues associated with classical radical halogenation, more refined and selective methods have been developed. These modern techniques often employ catalytic systems that offer greater control over the reaction.

A noteworthy development is the copper-catalyzed site-selective benzylic chlorination. One such method utilizes a Cu(I)Cl/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source like KCl. nih.govsnnu.edu.cn This approach demonstrates high selectivity for the monochlorination of benzylic C–H bonds and is compatible with a diverse range of functional groups. nih.govdtic.mil The reaction is believed to proceed through a radical-relay mechanism where a nitrogen-centered radical selectively abstracts a benzylic hydrogen, leading to a benzylic radical that is subsequently chlorinated by the copper catalyst. nih.gov This method provides a powerful tool for achieving clean and efficient conversion of 3-(trifluoromethylthio)toluene to its benzyl chloride derivative. nih.govsnnu.edu.cndtic.mil

Another approach involves visible-light photocatalysis, where a photocatalyst, such as an acridinium (B8443388) salt, absorbs light to initiate the chlorination process using a safe chlorine source like N-chlorosuccinimide (NCS). nih.gov These mild and scalable conditions are particularly effective for substrates, including those with electron-deficient groups. nih.gov

Table 2: Comparison of Selective Benzylic Chlorination Methods

| Method | Catalyst/Reagents | Key Advantages | Reference(s) |

|---|---|---|---|

| Copper-Catalyzed Chlorination | CuICl/bis(oxazoline), NFSI, KCl | High benzylic site-selectivity, compatible with diverse substrates | nih.govsnnu.edu.cndtic.mil |

| Photocatalytic Chlorination | Acr⁺-Mes photocatalyst, NCS, visible light | Mild conditions, scalable, uses safe chlorine source | nih.gov |

Halogenation Techniques for Benzylic Positions

Regioselective Synthesis of the Trifluoromethylthio Group

The introduction of the –SCF₃ group is a pivotal step that defines the identity of the target molecule. The regioselectivity of this transformation is paramount.

As detailed in section 2.1.1, the Sandmeyer-type reaction on 3-aminotoluene is a superior method for achieving the required meta-regioselectivity for the synthesis of 3-(trifluoromethylthio)toluene. nih.gov

Alternative strategies for introducing the –SCF₃ group exist, such as the direct electrophilic trifluoromethylthiolation of arenes. Various electrophilic reagents, like (N-trifluoromethylthio)saccharin, have been developed for this purpose. dtic.mil These reactions can be catalyzed by Lewis acids and are effective for electron-rich arenes. dtic.mil However, for a substrate like toluene, this method would predominantly yield a mixture of ortho- and para-substituted products, making the isolation of the desired meta-isomer inefficient.

Direct trifluoromethylthiolation of benzylic C-H bonds has also been reported, employing metal-free, organophotoredox catalysis. This method allows for the late-stage functionalization of benzylic positions. While synthetically powerful, applying this to toluene would result in benzyl trifluoromethyl sulfide (B99878). To obtain the target molecule, this would necessitate an alternative synthetic design, such as starting with 3-chlorotoluene, performing benzylic trifluoromethylthiolation, and then attempting a separate reaction to introduce the chlorine at the benzyl position, which would be a less direct route. Therefore, the synthesis of the 3-(trifluoromethylthio)toluene precursor followed by benzylic chlorination remains the most logical and established pathway.

Utilization of Trifluoromethylthiolating Reagents in Directed Synthesis

The directed synthesis of this compound often commences with a precursor molecule, such as 3-iodotoluene (B1205562) or a related derivative, to which the trifluoromethylthio group is added. Modern synthetic chemistry has developed a range of electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents to achieve this transformation.

A common pathway involves the copper-mediated cross-coupling of an aryl halide with a trifluoromethylthiolating agent. Another approach is the Sandmeyer-type reaction, where an aniline (B41778) derivative (e.g., 3-aminotoluene) is converted to a diazonium salt, which then reacts with a source of the SCF₃ group.

Recent advancements have also focused on the direct C-H trifluoromethylthiolation of toluene derivatives. However, controlling regioselectivity to favor the meta-position can be challenging. The reactivity of the trifluoromethylthio group makes it a valuable moiety in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The final step in the sequence is the chlorination of the methyl group of the resulting 3-(trifluoromethylthio)toluene to yield the target compound.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing by-products. This involves careful selection of catalysts, solvents, and temperature.

Catalyst Development and Screening for Chlorination Reactions

The conversion of 3-(trifluoromethylthio)toluene to this compound is typically achieved through radical-chain chlorination. nih.gov However, these methods can suffer from poor selectivity, leading to the formation of polychlorinated by-products such as 3-(trifluoromethylthio)benzal chloride and 3-(trifluoromethylthio)benzotrichloride. nih.govsciencemadness.org

To enhance selectivity, significant research has been directed toward catalyst development.

Photocatalysis : Visible-light photocatalysis using catalysts like Acr⁺-Mes in combination with a safe chlorine source such as N-chlorosuccinimide (NCS) offers a mild and scalable method for benzylic C-H bond chlorination. organic-chemistry.org This approach is particularly effective for electron-deficient substrates. organic-chemistry.org

Copper-Based Catalysts : Copper(I) catalysts, such as CuICl/bis(oxazoline), used with an oxidant like N-fluorobenzenesulfonimide (NFSI) and a chloride source like KCl, have demonstrated high site-selectivity for benzylic chlorination. nih.gov This method proceeds via a radical-relay mechanism, which can offer greater control compared to traditional radical-chain processes. nih.gov

Lewis Acid Catalysts : In some chlorination processes, Lewis acids like FeCl₃, AlCl₃, or ZnCl₂ are employed. organic-chemistry.orgsciencemadness.org For instance, the combination of α,α-dichlorodiphenylmethane as a chlorinating agent and FeCl₃ as a catalyst enables the chlorination of alcohols under mild conditions. organic-chemistry.org While this is for alcohols, similar principles can apply to benzylic C-H activation.

Interactive Table: Comparison of Catalytic Systems for Benzylic Chlorination

| Catalytic System | Chlorine Source | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| UV Light / Radical Initiator | Cl₂ gas | Traditional, low-cost initiator. | Low selectivity, formation of polychlorinated by-products, ring chlorination. | nih.govyoutube.com |

| Photocatalyst (e.g., Acr⁺-Mes) | N-chlorosuccinimide (NCS) | High selectivity, mild conditions, uses safer chlorine source. | Catalyst cost and availability. | organic-chemistry.org |

| CuICl / bis(oxazoline) / NFSI | KCl | High benzylic site selectivity, radical-relay mechanism. | Complex multi-component system, potential metal contamination. | nih.gov |

| Lewis Acid (e.g., FeCl₃) | Various (e.g., SO₂Cl₂, Cl₂) | Can promote chlorination, often used in aromatic ring chlorination. | Can catalyze undesired side reactions (e.g., ring chlorination). | youtube.com |

Solvent Effects and Temperature Control in Synthesis

Solvent and temperature are critical parameters that significantly influence the outcome of the chlorination reaction.

Solvent Effects : The choice of solvent can affect the rate and selectivity of chlorination. acs.org In radical chlorinations, non-polar solvents are often used. Some studies have shown that certain solvents can form complexes with chlorine atoms, which can alter their reactivity and improve selectivity by making the chlorinating agent more bulky and selective towards the less hindered primary C-H bonds of the methyl group. acs.org

Temperature Control : The chlorination of toluene is an exothermic reaction, and precise temperature control is essential. Commercial production of benzyl chloride is often carried out between 80-120°C. google.com Lower temperatures tend to increase the amount of undesired ring-chlorinated by-products, while excessively high temperatures can lead to the formation of more highly chlorinated side-chain products and polymerization. sciencemadness.org

Scalability and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges related to safety, efficiency, and cost.

Industrial production of benzyl chloride and its derivatives has traditionally relied on methods like kettle-type photochlorination or tubular chlorination. google.com

Reactor Design : The choice between a batch (kettle) reactor and a continuous flow reactor is a key consideration. Continuous flow reactors offer advantages in terms of safety (smaller reaction volumes), heat management, and process control, which can lead to higher yields and purity. google.com A patent for a continuous flow synthesis of m-trifluoromethyl benzyl chloride highlights the benefits of this approach, including a high reaction rate and fewer by-products. google.com

By-product Management : A major industrial challenge is minimizing the formation of di- and tri-chlorinated by-products (e.g., benzal and benzotrichloride (B165768) analogues). This is often controlled by carefully managing the ratio of chlorine to toluene and the reaction temperature. google.com

Materials of Construction : Given the corrosive nature of reactants like chlorine and the hydrogen chloride (HCl) by-product, reactors must be constructed from or lined with corrosion-resistant materials, such as glass-lined steel or specialized alloys.

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are safer and more environmentally friendly. wjpmr.com

Alternative Reagents : A key green approach is replacing hazardous reagents like chlorine gas with safer alternatives. wjpmr.com N-chlorosuccinimide (NCS) is a solid, easier-to-handle chlorinating agent that is often used in photocatalytic methods. organic-chemistry.org Using thionyl chloride for the conversion of a corresponding benzylic alcohol is another route, although this generates SO₂ and HCl as by-products. nih.gov

Catalysis over Stoichiometric Reagents : The use of catalysts is a cornerstone of green chemistry. wjpmr.com Photocatalytic and copper-catalyzed systems allow reactions to occur under milder conditions (lower temperatures and pressures) and with greater selectivity, reducing energy consumption and waste generation. nih.govorganic-chemistry.org

Solvent-Free or Safer Solvents : Research into solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. wjpmr.com For example, some reactions can be run using one of the reactants as the solvent, minimizing waste.

Chemical Reactivity and Transformations of 3 Trifluoromethylthio Benzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution is a fundamental class of reactions for 3-(trifluoromethylthio)benzyl chloride, where the chloride ion is displaced by a variety of nucleophiles. These reactions are crucial for the synthesis of a wide range of derivatives with applications in pharmaceuticals and materials science.

This compound, as a benzylic halide, can undergo nucleophilic substitution through both S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) mechanisms. quora.com The preferred pathway is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. quora.comlibretexts.org

The S_N1 mechanism involves a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group (chloride) to form a resonance-stabilized benzylic carbocation. quora.commasterorganicchemistry.comquora.com The positive charge is delocalized over the benzene (B151609) ring, which accounts for the relative stability of this intermediate. quora.comquora.com The subsequent step is a fast attack by the nucleophile on the carbocation. masterorganicchemistry.com Polar protic solvents, which can solvate both the carbocation and the leaving group, favor the S_N1 pathway. quora.comlibretexts.org

The S_N2 mechanism , in contrast, is a one-step concerted process where the nucleophile attacks the benzylic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.comlibretexts.org For benzylic halides like this compound, the S_N2 reaction is viable due to the accessibility of the benzylic carbon. quora.com

The trifluoromethylthio group, being electron-withdrawing, can influence the stability of the benzylic carbocation. While electron-donating groups would further stabilize the carbocation and favor an S_N1 mechanism, the electron-withdrawing nature of the -SCF3 group might slightly disfavor the formation of the carbocation, making the S_N2 pathway more competitive under certain conditions.

This compound readily reacts with oxygen-containing nucleophiles to form ethers and esters. The Williamson ether synthesis, for instance, involves the reaction of an alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace the chloride from the benzylic position. organic-chemistry.org This method is effective for preparing various benzyl (B1604629) ethers. beilstein-journals.org For example, the reaction of this compound with the sodium salt of a phenol (B47542) would yield the corresponding diaryl ether.

The formation of benzyl ethers can also be achieved under acidic or neutral conditions using reagents like benzyl trichloroacetimidate (B1259523) or 2-benzyloxy-1-methylpyridinium triflate, respectively, which can be advantageous for substrates sensitive to basic conditions. organic-chemistry.org

| Nucleophile | Reagent/Conditions | Product Type |

| Alcohol (ROH) | Base (e.g., NaH), Williamson Ether Synthesis | Benzyl Ether (Ar-CH₂-OR) |

| Carboxylate (RCOO⁻) | Phase Transfer Catalyst | Benzyl Ester (Ar-CH₂-OOCR) |

| Phenol (Ar'OH) | Base (e.g., K₂CO₃) | Diaryl Ether (Ar-CH₂-OAr') |

Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to produce the corresponding N-substituted benzylamines. prepchem.com These reactions typically proceed under basic conditions to neutralize the hydrochloric acid formed as a byproduct. A patent describes the synthesis of 3,5-bis(trifluoromethyl)-N-methylbenzylamine by reacting 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine (B109427) in methanol. google.com A similar principle applies to the reaction of this compound with various amines.

Sodium azide (B81097) is another effective nitrogen nucleophile that reacts with benzylic halides to form benzyl azides. google.com These azides are versatile intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions.

| Nucleophile | Reagent/Conditions | Product Type |

| Primary Amine (RNH₂) | Base (e.g., Et₃N) | Secondary Benzylamine (Ar-CH₂-NHR) |

| Secondary Amine (R₂NH) | Base (e.g., Et₃N) | Tertiary Benzylamine (Ar-CH₂-NR₂) |

| Sodium Azide (NaN₃) | DMF or Acetone | Benzyl Azide (Ar-CH₂-N₃) |

Due to the high nucleophilicity of sulfur compounds, this compound readily reacts with thiols and their corresponding thiolates to form benzyl thioethers. libretexts.orglibretexts.org These reactions are often carried out in the presence of a base to deprotonate the thiol. A general method for the synthesis of benzyl thioethers involves the reaction of a benzyl halide with a thiol in the presence of a base. nih.govarkat-usa.org Copper-catalyzed thioetherification of benzyl alcohols with thiols has also been reported as an efficient method. nih.gov

Thiourea can also be used as a sulfur source to synthesize benzyl thioethers in a one-pot reaction from benzyl halides, avoiding the handling of odorous thiols. arkat-usa.org

| Nucleophile | Reagent/Conditions | Product Type |

| Thiol (RSH) | Base (e.g., NaOH) | Benzyl Thioether (Ar-CH₂-SR) |

| Thiourea ((NH₂)₂CS) | Base, followed by a second equivalent of benzyl halide | Symmetrical Benzyl Thioether (Ar-CH₂-S-CH₂-Ar) |

Carbon nucleophiles, such as the cyanide ion, react with this compound to form a new carbon-carbon bond, leading to the corresponding benzyl nitrile. The reaction of m-trifluoromethyl benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst has been described for the synthesis of m-trifluoromethyl benzyl nitrile. google.com This method is a standard procedure for introducing a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Organometallic reagents, like Grignard reagents or organolithium compounds, are powerful carbon nucleophiles that can also react with benzylic halides. However, the presence of the potentially reactive trifluoromethylthio group might require careful selection of reaction conditions to avoid side reactions.

| Nucleophile | Reagent/Conditions | Product Type |

| Sodium Cyanide (NaCN) | Phase Transfer Catalyst, Water/Organic Solvent | Benzyl Nitrile (Ar-CH₂-CN) |

| Grignard Reagent (RMgX) | Anhydrous Ether | Alkylated Benzene (Ar-CH₂-R) |

| Organolithium (RLi) | Anhydrous Ether | Alkylated Benzene (Ar-CH₂-R) |

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway for this compound, elimination reactions (E1 and E2) can occur, particularly under forcing conditions such as high temperatures and in the presence of a strong, sterically hindered base. In an elimination reaction, a proton from the carbon adjacent to the benzylic carbon and the chloride leaving group are removed, leading to the formation of a styrene (B11656) derivative.

The competition between substitution and elimination is a well-known phenomenon in the chemistry of alkyl halides. For primary benzylic halides like this compound, S_N2 reactions are generally favored over E2 reactions. However, the use of a bulky, non-nucleophilic base would promote elimination. The E1 mechanism, which proceeds through the same carbocation intermediate as the S_N1 reaction, can also compete with substitution, especially in polar protic solvents and with weakly basic nucleophiles. rsc.org The formation of styrene derivatives as byproducts in substitution reactions of benzylic systems has been observed. rsc.org

Dehydrochlorination Pathways

Dehydrochlorination is an elimination reaction involving the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. For this compound, this process would involve the removal of the benzylic chloride and a proton from the alpha-carbon, though this is not a standard pathway for benzyl halides lacking an adjacent alkyl chain.

A more relevant elimination pathway for benzyl halides is the base-induced elimination of hydrogen chloride to form a styrene derivative. This reaction typically requires a strong base to deprotonate the benzylic carbon, followed by the elimination of the chloride ion. While no specific literature exists for this compound, this transformation is a plausible pathway to synthesize the corresponding styrene.

Formation of Styrene Derivatives

The formation of 3-(Trifluoromethylthio)styrene from its corresponding benzyl chloride is a direct consequence of dehydrochlorination. The synthesis of other substituted styrenes, such as 3-(Trifluoromethyl)styrene, is well-documented and often proceeds via methods like Grignard cross-coupling or dehydration of corresponding alcohols. smolecule.comresearchgate.net For this compound, a base-mediated elimination would be the most direct route to the styrene derivative, though specific conditions and yields are not reported. The strong electron-withdrawing -SCF3 group would likely influence the required reaction conditions.

Organometallic Reactions and Cross-Coupling Chemistry

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and benzyl chlorides are common substrates. The catalytic cycle for these reactions, typically involving palladium catalysts, includes oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound by reacting it with magnesium metal is expected to be challenging. Benzyl halides are known to be prone to Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with another molecule of the starting benzyl chloride. researchgate.netreddit.com This side reaction can significantly lower the yield of the desired Grignard reagent. Furthermore, the stability of the trifluoromethylthio group under the strongly basic and nucleophilic conditions of Grignard reagent formation is not documented and could be a point of decomposition. A patent for preparing benzyl-trifluoromethyl sulfide (B99878) exists, but it does not utilize a Grignard reaction with the specified starting material. google.com

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgnih.gov Benzyl chlorides can participate in these reactions to form diarylmethane structures. nih.govrsc.org For this compound, a reaction with an arylboronic acid would be expected to yield a diarylmethane product.

Table 1: Representative Suzuki-Miyaura Coupling of Benzyl Halides (General Examples)

| Benzyl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Benzyl chloride | Phenylboronic acid | KAPs(Ph-PPh3)-Pd | K3PO4·3H2O | EtOH | Diphenylmethane | >99 | rsc.org |

| Benzyl bromide | Potassium Phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | Diphenylmethane | 87 | nih.gov |

This table presents general examples for analogous compounds, as specific data for this compound is unavailable.

Heck, Sonogashira, and Stille Coupling Reactions

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Nickel-catalyzed Heck-type reactions have been reported for benzyl chlorides with various alkenes. organic-chemistry.orgmit.edu These reactions tolerate a range of functional groups, including trifluoromethyl substituents, suggesting that this compound could potentially undergo this transformation. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. nih.govorganic-chemistry.org The acyl Sonogashira reaction, which couples an acyl chloride with a terminal alkyne, is also well-established. mdpi.com While direct Sonogashira coupling of this compound is not documented, its participation as an electrophile is theoretically possible under optimized conditions.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known to work with benzyl halides. wikipedia.org Carbonylative Stille couplings of benzyl chlorides have also been developed. lookchem.com The selectivity of Stille reactions can often be controlled to react with more reactive halides (like bromides) in the presence of less reactive ones (like chlorides), which could be relevant if other halogens were present on the molecule. rsc.org

Table 2: General Conditions for Heck, Sonogashira, and Stille Reactions with Benzyl/Aryl Halides

| Reaction | Halide Partner | Coupling Partner | Catalyst System | Conditions | Ref. |

|---|---|---|---|---|---|

| Heck | Benzyl chloride | Ethylene | Ni(cod)2 / PCyPh2 | Et3SiOTf, Et3N, Toluene (B28343), rt | mit.edu |

| Sonogashira | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO, rt | nih.gov |

This table provides general examples, as specific data for this compound is unavailable.

Negishi Coupling and Other Transition Metal-Catalyzed Processes

The Negishi coupling reaction utilizes an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. nih.govorganic-chemistry.org The method is effective for a wide range of aryl and vinyl chlorides and is tolerant of various functional groups. nih.gov While no specific studies on this compound exist, its potential as a substrate in Negishi coupling is plausible given the broad scope of the reaction with other organochlorides.

Radical Reactions Involving the Benzylic Position

The benzylic C-H bonds and the carbon-chlorine bond are susceptible to radical-mediated reactions, offering pathways to further functionalize the molecule.

While specific examples of Atom Transfer Radical Addition (ATRA) involving this compound are not extensively documented in the literature, the general principles of ATRA can be applied to predict its reactivity. ATRA reactions are powerful C-C bond-forming methods that involve the addition of a radical to an unsaturated system, typically an alkene or alkyne. The benzylic chloride in this compound could potentially serve as a radical precursor.

In a typical copper-photocatalyzed ATRA reaction, a copper(I) complex, upon excitation by visible light, can abstract a halogen atom from an alkyl halide to generate a carbon-centered radical. rsc.org This radical can then add to an alkene to form a new radical species, which is subsequently trapped by a copper(II) species to regenerate the copper(I) catalyst and yield the final product. rsc.org Given this mechanism, this compound could react with various alkenes in the presence of a suitable photocatalyst to form new C-C bonds at the benzylic position.

Single Electron Transfer (SET) processes provide a viable pathway for the functionalization of the benzylic position of this compound. The benzylic positions in aromatic compounds are known to react with certain enzymes via single-electron oxidation. nju.edu.cn Synthetic methodologies have been developed to mimic this reactivity. For instance, a metal-free, site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been reported. nju.edu.cn This process proceeds through the generation of a benzylic radical via an inner-sphere SET mechanism, avoiding the need for external oxidants. nju.edu.cn

In a related context, the generation of a benzylic radical from a toluene derivative can be achieved through homolytic cleavage of a benzylic C-H bond, which can then add to an electron-deficient olefin. Although not involving a chloride precursor, this highlights the accessibility of the benzylic radical.

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a unique functional moiety that can undergo several transformations, including oxidation, reduction, and cleavage of the carbon-sulfur bond.

The sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of aryl trifluoromethyl sulfides to their higher oxidation states is a common transformation.

To Sulfoxide: The selective oxidation of a sulfide to a sulfoxide can be challenging due to potential over-oxidation to the sulfone. rsc.org However, specific reagents and conditions have been developed to achieve this transformation. For instance, the oxidation of N-trifluoromethylthio sulfoximines to their corresponding sulfoxide derivatives has been successfully achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in an environmentally friendly process. rsc.org A patent describes the selective oxidation of ortho-chlorobenzyl trifluoromethyl sulfide to the corresponding sulfoxide using chlorine gas in an aqueous medium, which generates hypochlorous acid in situ as the mild oxidizing agent. google.com

To Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide can yield the corresponding sulfone. A variety of oxidizing agents can be employed for this purpose. For example, hydrogen peroxide in the presence of a niobium carbide catalyst is effective for the oxidation of sulfides to sulfones. organic-chemistry.org Another efficient method involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide. organic-chemistry.org The oxidative chlorination of aryl benzyl sulfides to arylsulfonyl chlorides using reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) also proceeds through a sulfone-like intermediate before C-S bond cleavage. lookchem.com

Oxidative Chlorination to Sulfonyl Chloride: A particularly useful transformation of benzyl trifluoromethyl sulfides is their conversion into trifluoromethanesulfonyl chloride via oxidative chlorination. This reaction involves the simultaneous action of chlorine and water, leading to the cleavage of the benzyl-sulfur bond and the formation of the sulfonyl chloride. google.com This process is typically carried out at temperatures between 0°C and 30°C. google.com A similar protocol using DCDMH has been reported for the oxidative chlorination of various arylbenzyl sulfides to the corresponding arylsulfonyl chlorides in high yields. lookchem.com

Table 1: Oxidation Reactions of Aryl Trifluoromethyl Sulfides

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| ortho-chlorobenzyl trifluoromethyl sulfide | Cl₂, H₂O | ortho-chlorobenzyl trifluoromethyl sulfoxide | google.com |

| Aryl sulfides | H₂O₂, Niobium carbide | Aryl sulfones | organic-chemistry.org |

| Arylbenzyl sulfides | DCDMH, CH₃CN-HOAc-H₂O | Arylsulfonyl chlorides | lookchem.com |

| Benzyl trifluoromethyl sulfide | Cl₂, H₂O | Trifluoromethanesulfonyl chloride | google.com |

The reduction of the trifluoromethylthio group is a less common transformation. The high strength of the C-F bonds makes the trifluoromethyl group generally resistant to reduction. However, under specific conditions, the C-S bond might be targeted. While direct reduction of the SCF₃ group back to a thiol or other reduced sulfur species for this specific molecule is not well-documented, general methods for C-S bond reduction in aryl sulfides could potentially be adapted, although the electron-withdrawing nature of the CF₃ group would influence the reactivity.

The carbon-sulfur bond in this compound can be cleaved under various conditions, offering a route to different functional groups.

Electrochemical Cleavage: An electrochemical method for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers has been reported. This electro-oxidative approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org This suggests that the benzylic C-S bond in the title compound could potentially be cleaved electrochemically.

Photochemical Cleavage: Steady-state and laser flash photolysis studies on a series of aryl triphenylmethyl sulfides have shown that the C-S bond in their radical cations can undergo cleavage. nih.gov The rate of this cleavage is influenced by the electronic nature of the aryl substituent and the polarity of the solvent. nih.gov

Transition-Metal-Free Cleavage: A variety of transition-metal-free methods have been developed for the cleavage of C-S bonds in organosulfur compounds, utilizing reagents such as halogens, oxidants, acids, and bases, as well as photochemical and electrochemical approaches. rsc.org For instance, the oxidative chlorination of benzyl sulfides to sulfonyl chlorides involves the cleavage of the benzylic C-S bond. lookchem.com

Mechanistic Studies of Reactions Involving 3 Trifluoromethylthio Benzyl Chloride

Kinetic Investigations of Nucleophilic Substitutions

Kinetic studies are fundamental to elucidating reaction mechanisms. For nucleophilic substitutions of benzyl (B1604629) chlorides, the rate law provides initial insight into the pathway. A reaction following second-order kinetics (rate = k[Substrate][Nucleophile]) is indicative of a bimolecular (SN2) mechanism, while a first-order rate law (rate = k[Substrate]) suggests a unimolecular (SN1) process involving a rate-determining carbocation formation. quora.com

While specific kinetic data for 3-(Trifluoromethylthio)benzyl chloride are not extensively documented in readily available literature, studies on analogous substituted benzyl chlorides provide a framework for prediction. oup.comias.ac.in The reaction kinetics would typically be followed using methods like conductometry or spectroscopy to measure the disappearance of the reactant or the formation of the product over time. ias.ac.in The reaction of a substituted benzyl chloride with a given nucleophile can be studied to determine the rate constant and the order of the reaction. oup.com The mechanism for benzyl halides is highly dependent on the substituents, the nucleophile, and the solvent, often showing a mix of SN1 and SN2 characteristics. stackexchange.com

To illustrate how kinetic data distinguishes between mechanisms, consider the hypothetical reaction of this compound with a generic nucleophile (Nu⁻).

Interactive Data Table: Illustrative Kinetic Data for Nucleophilic Substitution

| [Substrate] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Note: The data in this table is illustrative to demonstrate kinetic principles and is not based on experimental results for this specific compound.

In this hypothetical case, doubling the concentration of either the substrate or the nucleophile doubles the initial rate, which would point towards a second-order rate law and an SN2 mechanism. Conversely, if the rate only depended on the substrate concentration, an SN1 pathway would be inferred.

Hammett Analysis and Substituent Effects on Reactivity

Hammett analysis is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value represents the electronic effect of the substituent, while the ρ value indicates the sensitivity of the reaction to these effects.

For nucleophilic substitutions of benzyl chlorides, Hammett plots are often not linear, exhibiting a concave U-shaped curve. kyoto-u.ac.jp This curvature is typically interpreted as a change in mechanism. nih.goviitd.ac.in Electron-donating groups can stabilize the benzylic carbocation, accelerating the SN1 pathway (negative ρ value), while electron-withdrawing groups can accelerate the SN2 pathway by reducing electron density at the reaction center, making it more susceptible to nucleophilic attack (positive ρ value). kyoto-u.ac.jpaskfilo.com

The 3-(trifluoromethylthio) group, -SCF₃, is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). researchgate.netnih.gov Its Hammett constant (σ_m) is approximately +0.40. In a Hammett plot for benzyl chloride substitution, this value would place it in the region typically dominated by the SN2 mechanism. Its presence is expected to destabilize the formation of a benzylic carbocation, thus disfavoring an SN1 pathway.

Interactive Data Table: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -SCF₃ | +0.40 | +0.50 |

| -NO₂ | +0.71 | +0.78 |

This table provides context for the electronic effect of the -SCF₃ group compared to other common substituents.

Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is a sensitive probe for determining reaction mechanisms by observing changes in reaction rate upon isotopic substitution. youtube.comnih.gov For nucleophilic substitutions at a benzylic carbon, replacing the α-carbon with ¹³C or ¹⁴C can help distinguish between SN1 and SN2 pathways.

In an SN1 reaction, the C-Cl bond is broken in the rate-determining step, leading to a change in hybridization from sp³ to sp². youtube.com This significant change in bonding at the isotopic atom results in a relatively large primary KIE. In an SN2 reaction, the transition state involves partial bond formation to the nucleophile and partial bond breaking to the leaving group. The bonding to the central carbon is more constrained than in the SN1 transition state, resulting in a smaller, but still measurable, KIE. stackexchange.com Therefore, the magnitude of the KIE can be a clear indicator of the mechanism. stackexchange.com While KIE studies have been applied to many benzylic systems, specific experimental KIE data for reactions of this compound are not readily found in the literature. kchem.org

Computational Chemistry for Transition State Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms by allowing for the characterization of transition state (TS) structures and energetics. researchgate.net For the nucleophilic substitution of this compound, computational modeling could predict the geometries and activation barriers for both SN1 and SN2 pathways.

SN2 Transition State: A computational study would likely show a trigonal-bipyramidal geometry for the SN2 TS, with the incoming nucleophile and the departing chloride ion occupying the axial positions. The π system of the benzene ring helps to stabilize this transition state. chemtube3d.com

SN1 Intermediate: An SN1 pathway would proceed through a benzylic carbocation intermediate. Calculations would focus on the stability of this cation. The strong electron-withdrawing -SCF₃ group at the meta position would be expected to significantly destabilize this carbocation, leading to a high activation barrier for the SN1 pathway. nih.gov

DFT computations on similar benzyl halide systems have shown that electron-withdrawing groups lead to tighter, more reactant-like SN2 transition states. researchgate.net Such analyses for this compound would quantify the preference for an SN2 mechanism.

Solvent Polarity and Leaving Group Effects

The choice of solvent has a profound impact on the mechanism of nucleophilic substitution. libretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and are effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the leaving group anion, thus favoring the SN1 mechanism . quora.comlibretexts.orgquora.com

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) possess a dipole moment but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, favoring the SN2 mechanism . libretexts.orgquora.comlibretexts.org

For this compound, a switch from a polar aprotic to a polar protic solvent would likely increase the contribution of the SN1 pathway, although the strong deactivating effect of the -SCF₃ group might still render the SN2 pathway competitive. stackexchange.com

The leaving group ability is also critical. The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). This allows for both SN1 and SN2 reactions to proceed at reasonable rates. libretexts.org Its ability to depart is essential for the rate-determining step of the SN1 mechanism and is also a key feature of the SN2 transition state.

Interactive Data Table: General Solvent Effects on Nucleophilic Substitution

| Solvent Type | Example(s) | Effect on SN1 Rate | Effect on SN2 Rate | Favored Mechanism |

| Polar Protic | Water, Ethanol | Greatly Increases | Decreases | SN1 |

| Polar Aprotic | Acetone, DMSO | Decreases | Increases | SN2 |

| Non-Polar | Hexane, Benzene | Greatly Decreases | Greatly Decreases | Neither |

Role of the Trifluoromethylthio Group in Electronic and Steric Influences on Benzylic Reactivity

The trifluoromethylthio (-SCF₃) group exerts a powerful influence on the reactivity of the benzylic carbon through a combination of electronic and steric effects.

Electronic Effects: The -SCF₃ group is one of the most lipophilic functional groups and is strongly electron-withdrawing. researchgate.netnih.gov This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive pull (-I effect) through the sulfur atom and across the benzene ring. nih.govresearchgate.net At the meta position, this inductive effect dominates.

Effect on SN1 Reactivity: The strong electron-withdrawing nature of the meta--SCF₃ group destabilizes the formation of a positive charge on the benzylic carbon. This significantly raises the energy of the carbocation intermediate and the transition state leading to it, thereby slowing down or preventing the SN1 pathway. nih.gov

Effect on SN2 Reactivity: The inductive withdrawal of electron density from the benzylic carbon makes it more electrophilic and thus more susceptible to attack by a nucleophile. This would be expected to accelerate the SN2 reaction. However, studies on other benzyl chlorides with electron-withdrawing groups show that the effect is not always straightforward, as these groups must also stabilize the developing negative charge in the transition state. oup.com

Steric Effects: The -SCF₃ group is bulkier than a methyl group. nih.gov While steric hindrance is most pronounced from the ortho position, a meta-substituent can still influence the accessibility of the reaction center for the backside attack required in an SN2 reaction. However, this effect is generally considered minor compared to its powerful electronic influence when it is at the meta position.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

The primary application of 3-(Trifluoromethylthio)benzyl chloride in organic chemistry is as a versatile building block. The presence of the trifluoromethylthio (-SCF3) group imparts distinct electronic properties and can enhance the lipophilicity and metabolic stability of the final products. This makes it a desirable component in the design of new molecules for various applications.

Synthesis of Pharmaceuticals and Bioactive Compounds

While specific, named pharmaceutical examples directly synthesized from this compound are not extensively documented in publicly available literature, the trifluoromethylthio moiety is of growing interest in medicinal chemistry. The incorporation of this group can significantly influence a molecule's biological activity. The related compound, 3-(trifluoromethyl)benzyl chloride, is a known intermediate in the synthesis of various pharmaceutical agents. chemimpex.com This suggests that this compound would similarly serve as a key intermediate for introducing the trifluoromethylthio-benzyl group into potential drug candidates, aiming to enhance their efficacy and pharmacokinetic profiles.

Preparation of Agrochemicals and Pesticides

The development of new agrochemicals often relies on the introduction of fluorine-containing functional groups to enhance their potency and stability. The trifluoromethyl group, in particular, is a common feature in modern pesticides. nih.gov Although specific examples of agrochemicals derived from this compound are not readily found, its structural relative, (3-trifluoromethyl-phenyl)acetonitrile, which is synthesized from 3-trifluoromethyl benzyl (B1604629) chloride, is a known intermediate for herbicides. google.comgoogle.com This highlights the potential of trifluoromethyl-functionalized benzyl chlorides in the agrochemical industry.

Development of Dyes and Functional Materials

The synthesis of dyes and other functional materials can also utilize benzyl chloride derivatives. biosynth.com The incorporation of the trifluoromethylthio group can be expected to modify the photophysical properties of a dye molecule, such as its color and fluorescence, as well as its stability. In the realm of materials science, related fluorinated compounds are used in creating advanced polymers and coatings with enhanced thermal and chemical stability. chemimpex.com

Precursor to Fluorinated Liquid Crystals and Polymers

Fluorinated compounds are crucial in the development of advanced materials like liquid crystals and polymers. While direct evidence for the use of this compound in the synthesis of specific liquid crystals or polymers is scarce, the general utility of fluorinated building blocks in this field is well-established.

Chiral Auxiliary or Ligand Precursor

The use of this compound as a chiral auxiliary or as a precursor to chiral ligands is not well-documented in the available literature. Chiral auxiliaries are instrumental in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov While the benzyl group is a common backbone for chiral ligands, specific applications involving the 3-(trifluoromethylthio)benzyl moiety have not been prominently reported.

Probe for Mechanistic Investigations

In the study of chemical reaction mechanisms, compounds with specific substituents can be used as probes to understand electronic and steric effects. The strong electron-withdrawing nature of the trifluoromethylthio group makes this compound a potential candidate for such studies. For instance, the reactivity of benzyl chloride and its derivatives has been studied to understand their interaction with biological molecules and their mutagenic properties. nih.gov The specific electronic influence of the -SCF3 group could provide valuable insights into reaction pathways.

Synthesis and Characterization of Derivatives and Analogues

Exploration of Positional Isomers (e.g., ortho, para-Trifluoromethylthiobenzyl chlorides)

The synthesis and properties of the ortho- and para-isomers of 3-(trifluoromethylthio)benzyl chloride have been explored to understand the impact of the substituent position on reactivity. The electronic and steric effects of the trifluoromethylthio (-SCF3) group vary significantly with its location on the benzene (B151609) ring, influencing the synthetic routes and the characteristics of the resulting compounds.

The para-isomer, 4-(trifluoromethylthio)benzyl chloride, is a notable derivative. chemicalbook.com It is used as an intermediate in the preparation of cyano-pyridinone derivatives, which are investigated as potential allosteric modulators of mGluR2 receptors. chemicalbook.com The synthesis of its bromo-analogue, 4-(trifluoromethylthio)benzyl bromide, is also documented. lookchem.com

The ortho-isomer, 2-(trifluoromethylthio)benzyl bromide, has also been synthesized and characterized. The proximity of the -SCF3 group to the benzylic position in the ortho-isomer can introduce unique steric and electronic effects compared to the meta- and para-isomers.

Table 1: Positional Isomers of (Trifluoromethylthio)benzyl Halides

| Compound Name | CAS Number | Molecular Formula | Position of -SCF3 | Halogen |

|---|---|---|---|---|

| 2-[(Trifluoromethyl)thio]benzyl bromide | 238403-52-6 | C8H6BrF3S | ortho | Bromine |

| This compound | 36835-64-8 | C8H6ClF3S | meta | Chlorine |

| 4-(Trifluoromethylthio)benzyl chloride | 74483-45-7 | C8H6ClF3S | para | Chlorine |

Introduction of Additional Functional Groups on the Aromatic Ring

Introducing other substituents onto the aromatic ring of (trifluoromethylthio)benzyl chloride creates multifunctional compounds with potentially novel properties. An example is the synthesis of derivatives containing both a trifluoromethylthio group and a halogen on the aromatic ring.

The synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol has been reported starting from a related benzyl (B1604629) chloride. prepchem.com In a typical procedure, crude 2-chloromethyl-4-(trifluoromethylthio)chlorobenzene is treated with potassium acetate (B1210297) in dimethyl sulfoxide (B87167), with triethylbenzylammonium chloride acting as a phase-transfer catalyst. prepchem.com This reaction proceeds via an acetate intermediate which is subsequently hydrolyzed to the corresponding benzyl alcohol. This alcohol can then be oxidized to the corresponding aldehyde, 2-chloro-5-(trifluoromethylthio)benzaldehyde. prepchem.com

Variation of the Halogen (e.g., Bromide, Iodide Analogues)

The reactivity of the benzylic halide can be modulated by replacing the chlorine atom with other halogens, such as bromine or iodine. Generally, the reactivity in nucleophilic substitution reactions follows the order I > Br > Cl. google.com

The bromide analogue, 3-(trifluoromethyl)benzyl bromide (a closely related compound lacking the sulfur atom), is commercially available and used in synthesis. sigmaaldrich.com Its synthesis provides a template for its thio-analogue. The synthesis of benzyl bromides can be achieved from the corresponding toluenes via radical bromination or from benzyl alcohols. google.com The corresponding 2- and 4-(trifluoromethylthio)benzyl bromides are also documented. lookchem.com

The synthesis of the iodide analogue is less commonly described but can be readily achieved from this compound through a halide exchange reaction, known as the Finkelstein reaction. This typically involves treating the benzyl chloride with an alkali metal iodide like sodium iodide in a suitable solvent such as acetone.

Table 2: Halogenated Analogues of 3-(Trifluoromethylthio)benzyl Halide

| Compound Name | Molecular Formula | Boiling Point | Density | Refractive Index |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzyl bromide* | C8H6BrF3 | 69 °C/4 mmHg | 1.565 g/mL at 25 °C | n20/D 1.492 |

| This compound | C8H6ClF3S | N/A | N/A | N/A |

| 3-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | N/A | N/A | N/A |

| 3-(Trifluoromethylthio)benzyl iodide | C8H6F3IS | N/A | N/A | N/A |

*Data for the closely related 3-(Trifluoromethyl)benzyl bromide is included for comparison. sigmaaldrich.com

Synthesis of Benzylic Alcohols and Ethers from this compound

The chloromethyl group of this compound is a versatile handle for introducing oxygen-based functional groups.

Benzylic Alcohols: The corresponding alcohol, [3-(trifluoromethylthio)phenyl]methanol, can be prepared via nucleophilic substitution. A common method involves hydrolysis of the chloride. This can be achieved directly with water under forcing conditions or, more commonly, via a two-step process where the chloride is first reacted with a carboxylate salt like potassium acetate to form the benzyl acetate ester, which is then hydrolyzed under basic or acidic conditions to yield the alcohol. prepchem.com

Benzylic Ethers: Benzyl ethers can be synthesized from this compound through reactions with alcohols. The Williamson ether synthesis, which involves the reaction of an alkoxide with the benzyl chloride, is a standard method. orgsyn.org For example, reacting this compound with sodium methoxide (B1231860) would yield 1-(methoxymethyl)-3-(trifluoromethylthio)benzene. A patented process describes the synthesis of trifluoromethylphenyl benzyl ethers by reacting a trifluoromethylhalobenzene with a sodium benzylate, showcasing a related etherification strategy. google.com

Table 3: Benzylic Alcohol and Ether Derivatives

| Starting Material | Reagent(s) | Product Name |

|---|---|---|

| This compound | 1. KOAc; 2. NaOH(aq) | [3-(Trifluoromethylthio)phenyl]methanol |

| This compound | NaOR (e.g., Sodium Methoxide) | 1-(Alkoxymethyl)-3-(trifluoromethylthio)benzene |

| 3-Trifluoromethylchlorobenzene* | Sodium benzylate | 3-Trifluoromethylphenyl benzyl ether |

*Data from a related synthesis. google.com

Development of Quaternary Ammonium (B1175870) Salts and Phosphonium (B103445) Salts

The electrophilic nature of the benzylic carbon in this compound allows for facile reaction with neutral nucleophiles like tertiary amines and phosphines to form ionic salts.

Quaternary Ammonium Salts: The reaction of a benzyl halide with a tertiary amine to form a quaternary ammonium salt is known as the Menschutkin reaction. nih.gov This SN2 reaction is widely used to prepare these salts, which have applications as phase-transfer catalysts and antimicrobial agents. nih.govsrce.hr Reacting this compound with a tertiary amine, such as trimethylamine (B31210) or N,N-dimethylaniline, would yield the corresponding benzyltrialkylammonium chloride salt. google.com The reaction rate can be significantly enhanced by the presence of water in the solvent system. google.comgoogleapis.com

Phosphonium Salts: In a similar fashion, phosphonium salts are readily prepared by reacting this compound with a phosphine (B1218219), most commonly triphenylphosphine. google.comresearchgate.net The resulting benzyltriphenylphosphonium (B107652) salts are stable, crystalline solids that are crucial reagents in organic synthesis, particularly as precursors for phosphorus ylides used in the Wittig reaction. researchgate.netgoogleapis.com The synthesis is typically carried out by heating the reactants in a suitable solvent like toluene (B28343) or acetonitrile. google.com

Table 4: Quaternary Ammonium and Phosphonium Salt Derivatives

| Starting Material | Reagent | Product Type | General Product Structure |

|---|---|---|---|

| This compound | R3N (e.g., Trimethylamine) | Quaternary Ammonium Salt | [3-(CF3S)C6H4CH2NR3]+Cl- |

Computational and Theoretical Studies

Electronic Structure Analysis of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing substituent that significantly modulates the electronic structure of the aromatic ring to which it is attached. Its properties arise from a combination of the electronegativity of the fluorine atoms and the nature of the sulfur linkage.

Computational analyses, primarily using Density Functional Theory (DFT), reveal that the -SCF₃ group exerts a strong influence on the electron distribution of an aryl system. The primary electronic effects are:

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the benzene (B151609) ring through the sigma bond network.

Resonance Effect (+R/-R): The sulfur atom possesses lone pairs that could potentially donate into the aromatic π-system (a +R effect). However, the presence of the electron-withdrawing CF₃ group diminishes the electron-donating ability of the sulfur lone pairs. Furthermore, the sulfur d-orbitals can participate in π-backbonding. The net resonance effect is generally considered to be weakly electron-withdrawing.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference |

|---|---|---|---|

| -SCF₃ | 0.40 | 0.50 | iris-biotech.de |

| -CF₃ | 0.43 | 0.54 | |

| -Cl | 0.37 | 0.23 | |

| -NO₂ | 0.71 | 0.78 |

For 3-(Trifluoromethylthio)benzyl chloride, the -SCF₃ group at the meta position primarily exerts its strong inductive effect, significantly lowering the electron density of the aromatic ring compared to unsubstituted toluene (B28343) or benzyl (B1604629) chloride.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a typical benzyl chloride, computational studies show:

HOMO: The HOMO is generally a π-orbital localized on the benzene ring. Its energy level is a key indicator of the molecule's ability to act as a nucleophile or participate in electrophilic aromatic substitution.

LUMO: The LUMO is typically the antibonding sigma orbital (σ*) associated with the C-Cl bond of the chloromethyl group. Its energy level indicates the molecule's susceptibility to nucleophilic attack at the benzylic carbon. A lower LUMO energy implies greater electrophilicity and a higher reactivity towards nucleophiles.

In this compound, the strongly electron-withdrawing -SCF₃ group is expected to lower the energy of both the HOMO and the LUMO.

The HOMO energy will be significantly lowered , making the ring much less susceptible to electrophilic attack than unsubstituted benzyl chloride.

The LUMO energy will also be lowered , which would theoretically make the benzylic carbon more electrophilic.

This lowering of orbital energies increases the HOMO-LUMO gap, which generally correlates with higher kinetic stability. However, the reactivity in nucleophilic substitution is primarily dictated by the energy of the LUMO and the stability of the reaction's transition state.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzyl chloride (Calculated) | -9.31 | -0.75 | 8.56 |

| 4-Nitrobenzyl chloride (Calculated) | -10.05 | -1.85 | 8.20 |

| This compound (Predicted) | Lowered (< -9.31) | Lowered (< -0.75) | Relatively Large |

Conformational Analysis and Energetics

Rotation about the Ar-S bond: Computational studies on the parent compound, (trifluoromethyl)thiobenzene, have shown that the molecule preferentially adopts a non-planar conformation. researchgate.net The lowest energy state occurs when the C-S-C plane is roughly perpendicular to the plane of the benzene ring. This is in contrast to thioanisole (B89551) (C₆H₅SCH₃), which prefers a planar conformation to maximize conjugation between the sulfur lone pair and the ring's π-system. The fluorination of the methyl group reduces this conjugation, making steric and other orbital interactions dominant, favoring the perpendicular structure. researchgate.net

Rotation about the Ar-CH₂Cl bond: The rotation of the chloromethyl group relative to the ring is also a factor. The barrier to rotation is generally low in benzyl derivatives, allowing for multiple conformers to be accessible at room temperature.

Therefore, the global minimum energy conformation of this compound would likely feature a perpendicular orientation of the -SCF₃ group relative to the benzene ring, with a specific rotational preference for the -CH₂Cl group.

| Molecule Fragment | Key Dihedral Angle | Low-Energy Conformation | Computational Finding |

|---|---|---|---|

| Aryl-SCF₃ | C-C-S-C | ~90° (Perpendicular) | Loss of conjugation upon fluorination favors a non-planar structure. researchgate.net |

| Aryl-CH₂Cl | C-C-C-Cl | Variable | Rotational barriers are typically low in benzyl systems. |

Reaction Pathway Simulations and Energy Profiles

The primary reaction pathway for benzyl chlorides is nucleophilic substitution at the benzylic carbon. This can proceed via two main mechanisms: a two-step Sₙ1 reaction involving a carbocation intermediate, or a one-step concerted Sₙ2 reaction involving a five-coordinate transition state.

Computational chemistry can model the energy profiles of these pathways to predict which is more favorable.

Sₙ1 Pathway: This pathway involves the formation of a benzyl carbocation. The stability of this carbocation is paramount. Electron-donating groups on the ring stabilize the positive charge through resonance and induction, favoring the Sₙ1 mechanism.

Sₙ2 Pathway: This pathway avoids a carbocation intermediate. Its rate is sensitive to steric hindrance around the reaction center and the electrophilicity of the carbon atom.

For this compound, the -SCF₃ group is strongly electron-withdrawing. Computational studies on other benzyl chlorides with electron-withdrawing groups show that such substituents strongly destabilize the benzyl carbocation intermediate required for the Sₙ1 pathway. researchgate.net This destabilization raises the activation energy for the Sₙ1 route significantly. Consequently, the Sₙ2 pathway, which avoids this high-energy intermediate, is predicted to be the much more favorable mechanism for nucleophilic substitution. researchgate.net

| Substituent Type on Benzyl Chloride | Effect on Benzyl Carbocation | Favored Substitution Mechanism | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Stabilizing | Sₙ1 | Lowers the activation energy for carbocation formation. |

| Neutral (e.g., -H) | Resonance Stabilized | Mixed Sₙ1/Sₙ2 (Borderline) | Both pathways can be competitive depending on conditions. |

| Electron-Withdrawing (e.g., -SCF₃) | Destabilizing | Sₙ2 | Raises the activation energy for carbocation formation, making the concerted pathway energetically favorable. researchgate.net |

Prediction of Spectroscopic Properties and Reactivity Trends

DFT and other quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the characterization of novel compounds.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. For an aryl-SCF₃ group, the ¹⁹F NMR signal is a key diagnostic feature. Computational models can predict this chemical shift with reasonable accuracy. Based on data from related compounds, the signal for the -SCF₃ group in this compound is expected in the characteristic region for trifluoromethylthioethers. d-nb.info

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of molecular bonds. For this molecule, key predicted vibrations would include:

C-Cl stretch: Typically found in the 600-800 cm⁻¹ region for benzyl chlorides. jetir.org

C-F stretches: Strong absorptions expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches.

| Spectroscopic Technique | Functional Group | Predicted Property/Region | Basis of Prediction |

|---|---|---|---|

| ¹⁹F NMR | -SCF₃ | Characteristic chemical shift for aryl-SCF₃ ethers | Calculations and experimental data from analogous compounds. d-nb.info |

| IR Spectroscopy | -CH₂Cl | C-Cl stretch at ~600-800 cm⁻¹ | DFT calculations on substituted benzyl chlorides. jetir.org |

| IR Spectroscopy | -CF₃ | Strong C-F stretches at ~1100-1300 cm⁻¹ | General region for C-F vibrational modes. |

Advanced Spectroscopic and Analytical Research

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is particularly valuable in synthetic chemistry for confirming the identity of a target molecule and identifying unknown products or impurities in a reaction mixture. By providing an exact mass, often to within a few parts per million (ppm) of the theoretical value, HRMS allows for the unambiguous determination of a compound's molecular formula.

While specific HRMS data for "3-(Trifluoromethylthio)benzyl chloride" is not extensively detailed in the available literature, the analysis of structurally related organofluorine compounds illustrates the technique's utility. For instance, in studies involving the synthesis of molecules with a trifluoromethylthio (SCF₃) group, electrospray ionization (ESI) is a common HRMS method. The analysis of a different compound, 2-Trifluoromethylthio-D-galactal, yielded a high-resolution mass spectrum that allowed for the confirmation of its elemental composition. In a hypothetical analysis of a reaction product derived from "this compound," HRMS would be used to verify the incorporation of the trifluoromethylthiobenzyl moiety into the new molecule by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 1: Hypothetical HRMS Analysis for a Derivative Product (This table is illustrative and demonstrates the principle of HRMS analysis.)

| Property | Value |

| Assumed Reaction | Substitution of chloride with a nucleophile (e.g., -OH) |

| Resulting Product | 3-(Trifluoromethylthio)benzyl alcohol |

| Molecular Formula | C₈H₇F₃OS |

| Calculated Monoisotopic Mass | 208.0169 |

| Observed HRMS (ESI) [M-H]⁻ | 207.0091 (Hypothetical) |

| Mass Accuracy | < 5 ppm (Typical for confirmation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For "this compound," a complete NMR analysis would involve acquiring spectra for all three nuclei to confirm the substitution pattern on the aromatic ring and the integrity of the side chains.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the benzylic methylene (B1212753) (-CH₂Cl) protons. The aromatic signals would appear as a complex multiplet pattern due to the meta-substitution. The methylene protons would typically appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the -CF₃ carbon, the -CH₂Cl carbon, and the distinct aromatic carbons. The carbon attached to the SCF₃ group and the CF₃ carbon itself would show splitting due to C-F coupling.

¹⁹F NMR: The ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. For a -SCF₃ group, a single sharp signal would be expected, with its chemical shift providing insight into the electronic nature of the sulfur linkage. In studies of related compounds, the yield of reactions involving trifluoromethylthiolating agents has been determined using ¹⁹F NMR with an internal standard.

While full spectral data for "this compound" is not publicly available, data for the closely related analog, 3-(Trifluoromethyl)benzyl chloride , illustrates the expected patterns for the benzyl (B1604629) chloride and trifluoromethyl-substituted benzene (B151609) core.

Table 2: Representative NMR Data for the Analog 3-(Trifluoromethyl)benzoyl chloride (Data shown to illustrate typical chemical shifts and patterns for a related structure.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.29 | s | Aromatic C-H |

| 8.19 | d | Aromatic C-H | |

| 7.83 | d | Aromatic C-H | |

| 7.55 | t | Aromatic C-H | |

| ¹³C NMR | Data not specified | - | - |